(S)-2-(Methylsulfonamido)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309640 | |
| Record name | N-(Methylsulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97538-68-6 | |
| Record name | N-(Methylsulfonyl)-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97538-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methylsulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward approach involves reacting L-alanine (2-aminopropanoic acid) with methanesulfonyl chloride (MsCl) under basic conditions. The amine group undergoes nucleophilic substitution with MsCl, forming the sulfonamide bond. To prevent racemization at the α-carbon, the reaction is typically conducted at 0–5°C in a biphasic system (e.g., water/dichloromethane) with sodium bicarbonate as the base.
Key Steps :
-
Protection of Carboxylic Acid : Prior sulfonamidation, the carboxylic acid group may be protected as a methyl or tert-butyl ester to avoid side reactions.
-
Sulfonylation : MsCl is added dropwise to a cooled solution of L-alanine ester in the presence of a base.
-
Deprotection : The ester is hydrolyzed back to the carboxylic acid using aqueous HCl or LiOH.
Example Protocol :
-
Starting Material : L-alanine methyl ester (1.0 equiv)
-
Reagents : MsCl (1.2 equiv), NaHCO₃ (2.0 equiv), H₂O/CH₂Cl₂ (1:1 v/v)
-
Conditions : 0°C, 2 hours
Substitution Reactions from Halogenated Precursors
Bromopropanoic Acid Route
2-Bromopropanoic acid serves as a versatile precursor. The bromine atom is displaced by a methylsulfonamide group via nucleophilic substitution.
Procedure :
-
Activation : The carboxylic acid is protected as an ethyl ester to enhance solubility.
-
Amination : The bromide reacts with methylsulfonamide (MsNH₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under microwave irradiation.
-
Deprotection : Ethyl ester hydrolysis with NaOH yields the final product.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 100°C |
| Time | 1 hour |
| Yield | 68% |
| Enantiomeric Excess | 98% (S) |
This method benefits from mild conditions but requires costly catalysts.
Enzymatic Resolution for Stereocontrol
Kinetic Resolution Using Acylases
Racemic 2-(methylsulfonamido)propanoic acid is resolved using L-acylase enzymes, which selectively hydrolyze the (S)-enantiomer’s ester.
Process :
-
Racemate Synthesis : Prepare racemic methyl ester via non-chiral sulfonamidation.
-
Enzymatic Hydrolysis : Treat with porcine kidney acylase (PKA) at pH 7.5, 37°C. The (S)-ester is hydrolyzed to the acid, while the (R)-ester remains intact.
-
Separation : Extract the (S)-acid using ion-exchange chromatography.
Performance Metrics :
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Methodology
A chiral oxazolidinone auxiliary directs asymmetric installation of the methylsulfonamide group.
Steps :
-
Auxiliary Attachment : Couple L-alanine to (R)-4-benzyloxazolidin-2-one.
-
Sulfonylation : Treat with MsCl and triethylamine.
-
Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ to release the (S)-acid.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Sulfonamidation | 85 | 99 | Low | Industrial |
| Substitution | 68 | 98 | High | Lab-scale |
| Enzymatic Resolution | 42 | >99 | Medium | Pilot-scale |
| Asymmetric Synthesis | 75 | >99 | High | Lab-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Methylsulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(S)-2-(Methylsulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-(Methylsulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chiral center allows for selective binding to chiral targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (S)-2-(methylsulfonamido)propanoic acid are influenced by modifications to its sulfonamide group, aromatic substituents, and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Stereochemical Influence: The S-configuration in this compound is critical for biological activity. Racemic analogs (e.g., impurities in ) often exhibit reduced efficacy due to enantiomeric competition .
Substituent Effects: Fluorine Addition: The 4-fluorophenyl analog () shows improved metabolic stability compared to the non-fluorinated parent compound, attributed to fluorine’s electron-withdrawing effects and resistance to oxidative degradation . Aromatic Bulk: Naphthalene-sulfonamido derivatives () demonstrate reduced aqueous solubility but enhanced π-π stacking in crystal lattices, which may influence formulation stability .
Complex Derivatives: Lifitegrast () exemplifies how appending large functional groups to the core structure can confer target specificity (e.g., LFA-1 inhibition) while retaining the sulfonamido-propanoic acid pharmacophore .
Biological Activity
(S)-2-(Methylsulfonamido)propanoic acid, also known as 2-(methanesulfonamido)propanoic acid, is an organic compound with significant biological potential. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 167.18 g/mol
- Solubility : The compound is water-soluble due to the presence of polar functional groups, which enhances its applicability in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate its efficacy and mechanism.
The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may modulate enzyme activity and influence signaling pathways critical for various biological processes. For instance, its sulfonamide group could interact with receptors or enzymes involved in inflammation and cell proliferation.
1. Antimicrobial Activity
A study screened various compounds for their ability to inhibit Mycobacterium tuberculosis (Mtb). While this compound was not the primary focus, related compounds with similar structures showed promising results against Mtb, indicating potential for further exploration in this area .
2. Anti-inflammatory Properties
Research on sulfonamide derivatives has highlighted their ability to modulate inflammatory responses. The specific activity of this compound in this context remains to be fully characterized but suggests a pathway worth investigating.
3. Anticancer Activity
In vitro studies have indicated that compounds with methylsulfonamide groups can exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is needed to determine the specific effects of this compound on different cancer cell lines .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNOS | Contains a methylsulfonamide group; potential anti-inflammatory and anticancer activity |
| 2-(Methylsulfonyl)propanoic acid | C4H8O4S | Sulfonyl group; different activity profile |
| N-(Methylsulfonyl)alanine | CHNOS | Similar amine structure; potential for different biological activity |
Q & A
Q. What are the common synthetic routes for (S)-2-(Methylsulfonamido)propanoic acid, and what critical parameters influence yield?
The synthesis typically involves coupling reactions between a sulfonamide derivative and a chiral amino acid precursor. Key steps include:
- Sulfonamide introduction : Use of methanesulfonyl chloride under basic conditions (e.g., triethylamine) to functionalize the amino group .
- Chiral control : Maintaining stereochemistry via (S)-configured starting materials or asymmetric catalysis. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to minimize racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. Which analytical techniques are recommended for characterizing enantiomeric purity?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- NMR spectroscopy : Compare diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .
- Optical rotation : Measure specific rotation ([α]D) against a standard .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact (GHS Category 2B irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Low-temperature coupling : Perform reactions at 0–4°C to reduce thermal epimerization .
- Activation reagents : Use carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency and stereoretention .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require shorter reaction times to avoid degradation .
Q. What strategies resolve conflicting data on the compound’s stability under varying pH?
- pH-rate profiling : Conduct stability studies across pH 1–10 (37°C) with HPLC monitoring to identify degradation products (e.g., sulfonic acid derivatives) .
- Buffer selection : Use phosphate buffers for neutral pH or simulated gastric/intestinal fluids for bioavailability assessments .
- Contradiction analysis : Cross-validate results using LC-MS to distinguish hydrolysis pathways vs. oxidation byproducts .
Q. How does the sulfonamido group influence interactions with biological targets?
- Enzyme inhibition : The sulfonamido moiety acts as a transition-state analog in serine protease inhibition assays (e.g., trypsin-like enzymes) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .
- Metabolic stability : Evaluate resistance to enzymatic cleavage using liver microsome assays .
Q. What advanced methods improve yield in multi-step syntheses?
- Flow chemistry : Continuous flow systems reduce intermediate isolation steps and enhance reproducibility (e.g., PS-2ClTrtCl resin for solid-phase synthesis) .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-derived catalysts) for enantioselective sulfonamidation .
- Design of experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, solvent ratio) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
